

Application Notes and Protocols for In Vivo Studies with LY 344864

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 344864 is a potent and selective 5-HT1F receptor agonist that has been instrumental in the study of migraine pathophysiology and the development of novel therapeutics. As a carbazole derivative, its physicochemical properties, particularly its solubility, present challenges for in vivo administration. This document provides detailed application notes and generalized protocols for the dissolution of **LY 344864** for various in vivo research applications, based on established practices for poorly soluble compounds. It is important to note that specific, validated vehicle formulations for **LY 344864** are not consistently reported in publicly available literature; therefore, the following protocols are intended as a starting point for formulation development and should be validated for specific experimental needs.

Quantitative Data Summary

The following table summarizes key quantitative information for **LY 344864**, compiled from various sources.

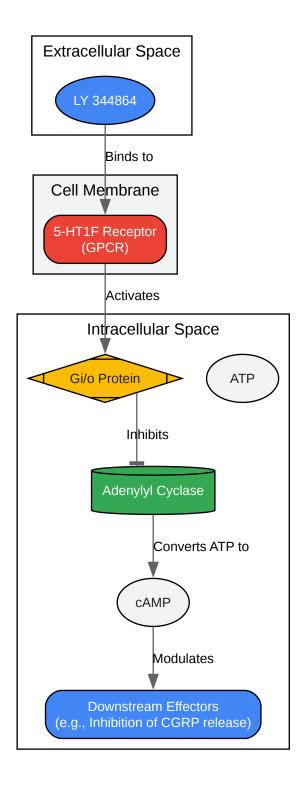


Parameter	Value	Reference
Molecular Weight	351.42 g/mol	INVALID-LINK
Ki for human 5-HT1F Receptor	6 nM	INVALID-LINK
In Vivo Efficacy (Rat Migraine Model)	ID50: 0.6 ng/kg (i.v.), 1.2 ng/kg (p.o.)	INVALID-LINK
Reported Routes of Administration	Intravenous (i.v.), Oral (p.o.), Intraperitoneal (i.p.), Intracerebroventricular (i.c.v.)	INVALID-LINK,INVALID- LINK

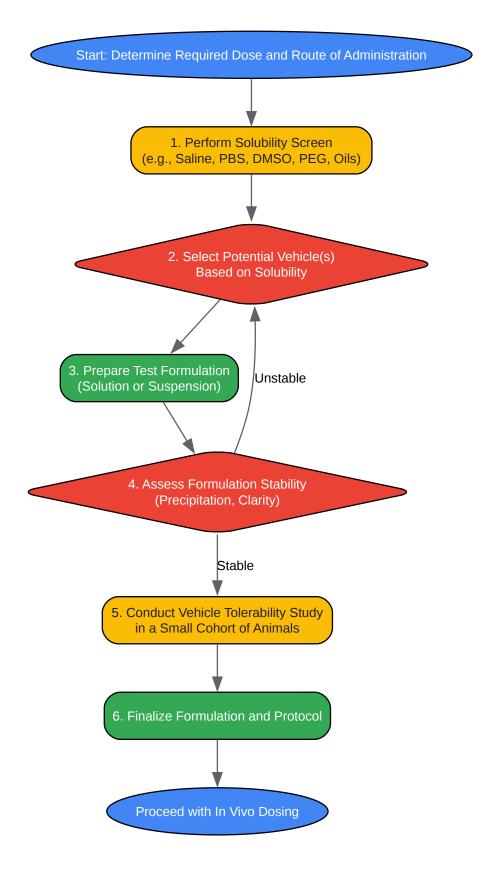
Signaling Pathway of LY 344864

LY 344864 exerts its effects by selectively agonizing the 5-HT1F receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT1F receptor by an agonist like **LY 344864** initiates an intracellular signaling cascade that is primarily inhibitory. The G-protein alpha subunit (Gαi) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to the therapeutic effects observed in migraine models, such as the inhibition of calcitonin gene-related peptide (CGRP) release from trigeminal neurons.









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